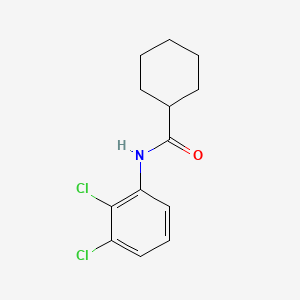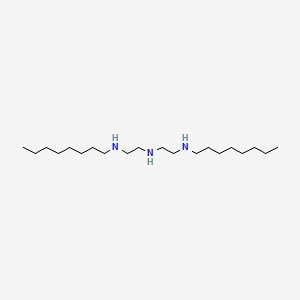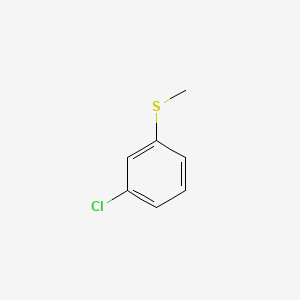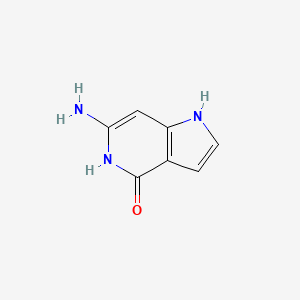
植酸
描述
Complexing agent for removal of traces of heavy metal ions. It acts also as a hypocalcemic agent.
科学研究应用
种子中的植酸
植酸,主要以肌醇六磷酸(植酸)的混合钙和镁盐而闻名,是种子中总磷的重要组成部分,因此在动物营养领域备受关注。然而,对其结构式并无统一意见,分析方法也各不相同,影响了这一领域研究的结果(Marrese, Duell, & Sprague, 1961)。
高粱谷物中的植酸
植酸广泛分布于植物中,尤其在种子果皮中,可以与某些阳离子形成络合物。这种性质使其在各种工业过程中被用作金属清除剂。高粱谷物是植酸的重要来源,对其含量和分布进行研究有助于高粱谷物的工业利用(Wang, Mitchell, & Barham, 1959)。
植酸分析的优化
确定植酸磷含量对于了解其生物活性至关重要。研究集中在优化植酸分析条件,如消化剂和时间,以提供可靠的研究方法(Wang Xiu-ling, 2006)。
动物营养中的植酸
在动物营养中被称为植酸盐,植酸是种子中磷的主要储存形式。它在防止种子发芽过程中的氧化应激中发挥关键作用,从而防止胚胎死亡。植酸的这一方面在家禽和猪饲料科学中尤为重要(Santos, 2014)。
治疗和药用应用
植酸的螯合能力在减少食物中金属的生物利用率方面很有用,同时也延伸到其对细菌中金属毒性的保护作用。这一研究领域探讨了植酸在减轻铜和汞等重金属有害影响方面的潜力(Sarkar, Pal, & Basu, 1999)。此外,从稻糠中提取治疗油和药物,其中植酸是重要成分,突显了其在制药应用中的可行性(Tashmenov et al., 2015)。
家禽磷需求中的植酸
研究表明,在家禽饲料中将植酸用作磷源的利用度不如无机磷酸盐,这一发现有助于更好地了解家禽饲养中的营养需求和效率(Gillis, Norris, & Heuser, 1949)。
作用机制
Target of Action
Phytin, also known as myo-inositol hexakisphosphate (InsP6), is a stored form of phosphorus in the seeds of cereals and legumes . The primary targets of phytin are the metallic cations such as calcium (Ca), iron (Fe), potassium (K), magnesium (Mg), manganese (Mn), and zinc (Zn) . These cations play crucial roles in various biological processes, including cellular signaling, bone health, and enzymatic reactions .
Mode of Action
Phytin has a strong tendency to chelate these metallic cations, forming insoluble complexes . This chelation process renders these cations unavailable to animals or humans fed on a seed diet .
Biochemical Pathways
Phytin is a significant constituent of plant-derived foods, contributing to 1–5% by weight of edible cereals, legumes, pollens, oil seeds, and nuts . It plays a pivotal role in the biochemistry of inositol phosphates . The enzyme phytase mediates the hydrolysis of phytic acid, enhancing the digestibility and absorption of nutrients .
Pharmacokinetics
The pharmacokinetics of phytin primarily involve its interaction with the digestive system. Therefore, the bioavailability of phytin is low due to its low metabolizing rate .
Result of Action
The chelation of metallic cations by phytin reduces their bioavailability, which can lead to deficiencies of these essential minerals . On the other hand, the hydrolysis of phytic acid by phytase can enhance the digestibility and absorption of nutrients, upholding the anti-nutritional value of phytic acid .
Action Environment
The action of phytin is influenced by various environmental factors. For instance, the percentage of phytic acid varies with plant type, plant tissue, plant location, growing environment, soil type, and other climatic conditions . Furthermore, the effectiveness of phytase in releasing phosphate from phytin can vary depending on the dietary context .
安全和危害
未来方向
Despite its anti-nutritional attribute, Phytin plays several positive roles in metabolism, such as protein and carbohydrate metabolism, responding to oxidative stress, drought tolerance by inducing stomatal closure, preventing senescence and apoptosis, regulating phosphate homeostasis, and acting as a shelter factor for maturing embryo in the seeds . Future research could focus on overcoming the menace of phytin in food and feed to improve the bioavailability of minerals and maintaining seed phytin to desired levels for normal plant metabolism .
生化分析
Biochemical Properties
Phytin plays a crucial role in biochemical reactions, particularly in the storage and release of phosphorus. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the hydrolysis of phytin is phytase, which catalyzes the stepwise removal of phosphate groups from phytin, releasing inorganic phosphate and lower inositol phosphates . This interaction is essential for the bioavailability of phosphorus in non-ruminant animals, which lack endogenous phytase . Additionally, phytin can form complexes with proteins under both acidic and alkaline conditions, affecting protein structure and enzymatic activity .
Cellular Effects
Phytin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an antioxidant, helping to remove free radicals from cells and protecting against oxidative damage . Phytin has been shown to inhibit the absorption of minerals such as calcium, iron, and zinc in the small intestine, which can impact cellular metabolism and function . Furthermore, phytin’s antioxidant properties may play a role in preventing certain diseases, such as cancer and osteoporosis .
Molecular Mechanism
At the molecular level, phytin exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. Phytin’s strong chelating properties allow it to bind to minerals and proteins, forming complexes that can inhibit enzymatic activity . For example, phytin can inhibit the activity of digestive enzymes, such as amylase and protease, by binding to them and altering their structure . Additionally, phytin can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phytin can change over time due to its stability and degradation. Phytin is relatively stable under normal conditions, but it can be hydrolyzed by phytase over time, releasing inorganic phosphate and lower inositol phosphates . Long-term studies have shown that phytin can have lasting effects on cellular function, particularly in terms of mineral absorption and antioxidant activity . In vitro and in vivo studies have demonstrated that phytin’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of phytin can vary with different dosages in animal models. At low to moderate doses, phytin can improve phosphorus bioavailability and mineral absorption, enhancing overall health and growth . At high doses, phytin can have toxic or adverse effects, such as reduced mineral absorption and impaired growth . Threshold effects have been observed, where the benefits of phytin are maximized at certain dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
Phytin is involved in several metabolic pathways, particularly those related to phosphorus metabolism. It interacts with enzymes such as phytase, which catalyzes the hydrolysis of phytin to release inorganic phosphate and lower inositol phosphates . Phytin also plays a role in the storage and mobilization of phosphorus in seeds, providing a source of phosphorus for growing plants during germination . Additionally, phytin can influence metabolic flux and metabolite levels by modulating the availability of phosphorus and other minerals .
Transport and Distribution
Within cells and tissues, phytin is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, phytin can be localized to specific compartments, such as vacuoles, where it can be stored and utilized as needed . The distribution of phytin within tissues can also be influenced by factors such as mineral availability and cellular demand .
Subcellular Localization
Phytin’s subcellular localization is critical for its activity and function. It is often found in vacuoles and other storage compartments within plant cells, where it can be sequestered and mobilized as needed . Phytin can also be targeted to specific organelles through post-translational modifications and targeting signals that direct its localization . The subcellular distribution of phytin can impact its interactions with other biomolecules and its overall effectiveness in cellular processes .
属性
| { "Design of the Synthesis Pathway": "Phytin can be synthesized by the condensation of inositol and phosphoric acid. The reaction can be catalyzed by enzymes such as phytase or acid phosphatase.", "Starting Materials": [ "Inositol", "Phosphoric acid" ], "Reaction": [ "Mix inositol and phosphoric acid in a 1:6 molar ratio", "Add phytase or acid phosphatase as a catalyst", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture and adjust the pH to 7-8 with sodium hydroxide", "Filter the solution to remove any insoluble impurities", "Concentrate the solution under reduced pressure to obtain crude phytin", "Purify the crude phytin by recrystallization using ethanol or water as a solvent" ] } | |
CAS 编号 |
3615-82-5 |
分子式 |
C6H14CaMgO24P6 |
分子量 |
720.39 g/mol |
IUPAC 名称 |
calcium;magnesium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+2/p-4 |
InChI 键 |
JWJNVODPOMYTLT-UHFFFAOYSA-J |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2].[Ca+2] |
颜色/形态 |
Free flowing white powder |
| 3615-82-5 | |
物理描述 |
White solid; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
溶解度 |
Slightyl sol in water |
同义词 |
Acid, Phytic Calcium Phytate Hexakisphosphate, Inositol Hexaphosphate, Inositol Inositol Hexakisphosphate Inositol Hexaphosphate Phytate Phytate, Calcium Phytate, Sodium Phytic Acid Phytin Sodium Phytate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216569.png)
![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)








![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)


